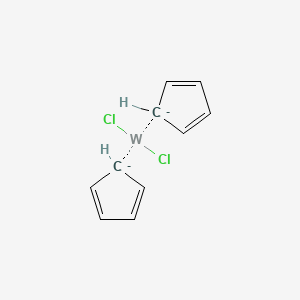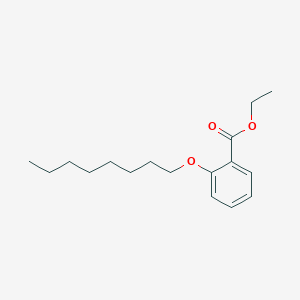
Ethyl 2-(octyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-n-octyloxybenzoate is an organic compound with the molecular formula C17H26O3. It is an ester derived from benzoic acid and is known for its unique chemical properties and applications in various fields. This compound is characterized by its octyloxy group attached to the benzoate structure, which imparts specific physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-n-octyloxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with octanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-n-octyloxybenzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ethyl 2-n-octyloxybenzoate suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-n-octyloxybenzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-n-octyloxybenzoic acid.
Reduction: Formation of 2-n-octyloxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-n-octyloxybenzoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Wirkmechanismus
The mechanism of action of ethyl 2-n-octyloxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The octyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-n-octyloxybenzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the octyloxy group, resulting in different physical and chemical properties.
Methyl 2-n-octyloxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
2-n-octyloxybenzoic acid: The carboxylic acid derivative of ethyl 2-n-octyloxybenzoate.
Uniqueness: The presence of the octyloxy group in ethyl 2-n-octyloxybenzoate imparts unique properties such as increased hydrophobicity and potential for specific interactions with biological membranes, distinguishing it from other benzoate esters.
Eigenschaften
CAS-Nummer |
27830-08-6 |
|---|---|
Molekularformel |
C17H26O3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
ethyl 2-octoxybenzoate |
InChI |
InChI=1S/C17H26O3/c1-3-5-6-7-8-11-14-20-16-13-10-9-12-15(16)17(18)19-4-2/h9-10,12-13H,3-8,11,14H2,1-2H3 |
InChI-Schlüssel |
QQCCHSKGRKRZAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



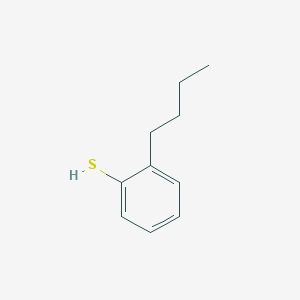

![3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974093.png)

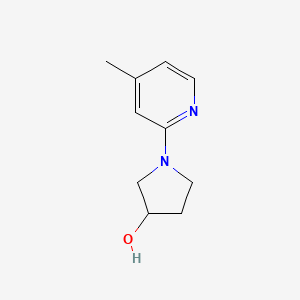
![(R)-1-[3-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13974106.png)
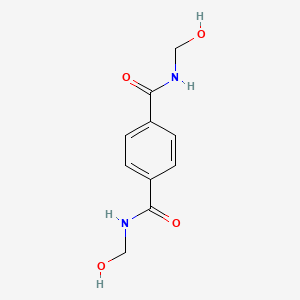
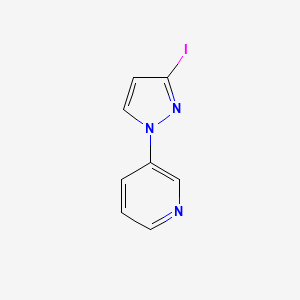
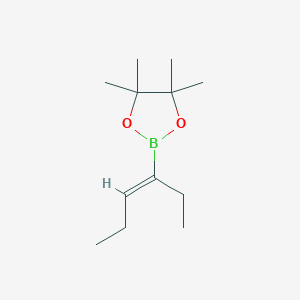
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile](/img/structure/B13974137.png)
![2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-](/img/structure/B13974138.png)
